Tetrahydropyran-4-boronic acid

Description

BenchChem offers high-quality Tetrahydropyran-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydropyran-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxan-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BO3/c7-6(8)5-1-3-9-4-2-5/h5,7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAHYWURJMYDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCOCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678454 | |

| Record name | Oxan-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-46-5 | |

| Record name | Oxan-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tetrahydropyran-4-boronic acid chemical properties and stability

An In-Depth Technical Guide to Tetrahydropyran-4-boronic Acid: Properties, Stability, and Applications

Authored by a Senior Application Scientist

Foreword: The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecular designs to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. When combined with the versatile boronic acid functional group, the resulting building block, Tetrahydropyran-4-boronic acid, becomes a powerful tool for drug discovery and complex molecule synthesis. This guide provides an in-depth analysis of its chemical properties, stability considerations, and critical applications, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical & Structural Characteristics

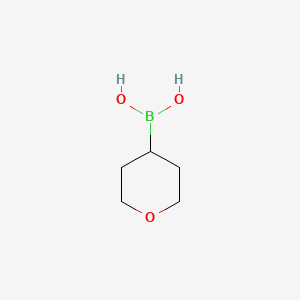

Tetrahydropyran-4-boronic acid, with the IUPAC name (oxan-4-yl)boronic acid, is a saturated heterocyclic organoboron compound.[1] Its structure marries the non-aromatic, oxygen-containing tetrahydropyran ring with a boronic acid group at the 4-position. This unique combination dictates its utility and reactivity.

The boronic acid functional group (-B(OH)₂) is a Lewis acid, capable of forming reversible covalent bonds with diols, a property that underpins its biological activity and applications in chemical sensing.[2] The THP ring, being a saturated ether, is generally stable and imparts favorable physicochemical properties to parent molecules.[3]

Table 1: Key Physicochemical Properties of Tetrahydropyran-4-boronic Acid

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BO₃ | [1][4] |

| Molecular Weight | 129.95 g/mol | [1][4] |

| CAS Number | 1072952-46-5 | [1][4] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Boiling Point | 279.7 ± 50.0 °C (Predicted) | [4][5] |

| Density | 1.11 g/cm³ (Predicted) | [4][5] |

| pKa | 10.21 ± 0.20 (Predicted) | [5] |

Stability, Storage, and Handling: A Critical Overview

The practical utility of any chemical reagent is fundamentally linked to its stability. Boronic acids, as a class, are susceptible to several degradation pathways which must be understood and mitigated.

Intrinsic Stability and Degradation Pathways

Boronic acids are prone to decomposition, which can significantly impact their purity, reactivity, and shelf-life. Key degradation pathways include:

-

Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by heat, base, or the presence of transition metals.[6]

-

Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage. Studies on related boronic acids show that in the presence of oxidants like hydrogen peroxide, the boronic acid group can be cleaved to yield an alcohol.[7] The ethereal oxygen in the THP ring could potentially influence oxidative stability, though specific studies on Tetrahydropyran-4-boronic acid's oxidative degradation pathways suggest that C-H abstraction at positions adjacent to the ether oxygen is a potential route under certain oxidative conditions.[8]

-

Anhydride Formation (Trimerization): Boronic acids can undergo dehydration to form cyclic boroxines (trimeric anhydrides). While this process is often reversible upon exposure to water, it can complicate stoichiometry and reaction kinetics.[2]

The Role of Boronate Esters as Stable Surrogates

To overcome the inherent instability of boronic acids, they are frequently converted into more robust boronate esters, most commonly the pinacol ester (Tetrahydropyran-4-boronic acid pinacol ester, CAS: 1131912-76-9).[9][10][11][12]

-

Enhanced Stability: The pinacol protecting group sterically hinders the boron center, significantly reducing susceptibility to protodeboronation and oxidation.[6] This makes the pinacol ester derivative the preferred reagent for long-term storage and for use in complex, multi-step syntheses.[3][9]

-

Practicality: Pinacol esters are often liquids or low-melting solids, which can be easier to handle and dispense accurately compared to the corresponding free boronic acids.[9][10]

Recommended Storage and Handling Protocols

To ensure the integrity of Tetrahydropyran-4-boronic acid and its derivatives, the following protocols are essential:

-

Storage: The free boronic acid should be stored under inert gas (Argon or Nitrogen) in a tightly sealed container, ideally refrigerated or frozen (-20°C) and protected from moisture and light.[5] The pinacol ester is more stable but should still be stored in a cool (2-8°C), dry place.[10][12]

-

Handling: Always handle in a well-ventilated area or fume hood.[13][14] Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Avoid contact with strong oxidizing agents and strong bases, which are incompatible.[13]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of Tetrahydropyran-4-boronic acid and its pinacol ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.[3][16][17]

Mechanistic Rationale

The Suzuki-Miyaura coupling involves a catalytic cycle that seamlessly connects the tetrahydropyran moiety to an aryl, heteroaryl, or vinyl halide/triflate. The choice of using the free boronic acid versus the pinacol ester influences the activation step.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

-

Activation & Transmetalation: The boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[16] This boronate then transfers its organic group (the tetrahydropyran ring) to the palladium center, displacing the halide. This is the key transmetalation step. Boronic esters are generally more reactive than boronic acids in this step.[18]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Fig. 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplar Experimental Protocol: Suzuki Coupling

This protocol is a representative, self-validating system. The causality for each step is explained to ensure reproducibility.

Objective: To couple Tetrahydropyran-4-boronic acid pinacol ester with a generic aryl bromide.

Methodology:

-

Inert Atmosphere Preparation (Causality: Pd(0) catalysts are oxygen-sensitive): To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), Tetrahydropyran-4-boronic acid pinacol ester (1.2-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Degassing (Causality: Removes dissolved oxygen which can deactivate the catalyst): Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Base Addition (Causality: Solvents solubilize reagents; base is required for boronate formation): Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) followed by a degassed aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).

-

Reaction (Causality: Thermal energy is required to overcome the activation energy of the catalytic steps): Heat the reaction mixture with vigorous stirring to a specified temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification (Causality: To isolate the product from salts, catalyst, and byproducts): Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of the Tetrahydropyran-4-yl motif via boronic acid chemistry is a strategic decision in modern drug design.

-

Improving Pharmacokinetics: The THP ring is a recognized bioisostere for phenyl and other cyclic systems, often introduced to disrupt planarity, increase sp³ character, and improve metabolic stability and aqueous solubility.[3][19]

-

Boron as a Pharmacophore: The boronic acid group itself is not just a synthetic handle; it is a key pharmacophore in several FDA-approved drugs.[2][20][21] For example, Bortezomib (Velcade®) utilizes its boronic acid to reversibly inhibit the 26S proteasome, a validated target in oncology.[20][21] The Lewis acidic boron atom can form a stable, yet reversible, tetrahedral intermediate with the hydroxyl group of a key serine or threonine residue in an enzyme's active site.[2]

The combination of these two valuable motifs makes Tetrahydropyran-4-boronic acid a highly sought-after building block for creating novel therapeutic agents.[3][9]

Analytical Considerations for Quality Control

Accurate purity assessment of boronic acids and their esters is non-trivial due to their reactivity.

Challenges in HPLC Analysis

Standard reversed-phase HPLC (RP-HPLC) methods often use acidic aqueous-organic mobile phases. These conditions can promote the on-column hydrolysis of boronate esters back to the more polar, and often poorly retained, boronic acid.[22][23][24] This artifact complicates purity determination, as it becomes difficult to distinguish between pre-existing boronic acid impurity and that generated during the analysis itself.

Methodologies for Stable Analysis

To obtain accurate analytical data, the method must be designed to suppress this on-column degradation.

Caption: Fig. 2: Recommended workflow to prevent on-column hydrolysis during HPLC analysis.

Key Strategies:

-

Aprotic Diluent: Prepare samples in a non-aqueous, aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.[23]

-

High pH Mobile Phase: At a pH significantly above the pKa of the boronic acid (~9-10), the corresponding boronate ester may be stabilized against hydrolysis.[22][23] Methods using mobile phases buffered to pH > 12 have proven successful.[23]

-

Ion-Pairing Reagents: For the poorly retained boronic acid impurity, adding an ion-pairing reagent to the mobile phase can improve its retention and separation from the ester peak.[22]

By implementing these self-validating analytical strategies, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 49761667, Tetrahydropyran-4-boronic acid". PubChem. [Link]

-

PubMed. "Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2)". National Library of Medicine. [Link]

- Google Patents. "CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester".

-

Chemdad. "TETRAHYDROPYRAN-4-BORONIC ACID". Nine Chongqing Chemdad Co., Ltd. [Link]

-

ACS Publications. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals". American Chemical Society. [Link]

-

International Journal of Pharmaceutical Research and Applications. "A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate". IJPRA. [Link]

-

MDPI. "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective". MDPI. [Link]

-

PubMed. "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters". National Library of Medicine. [Link]

-

PubMed. "Strategies for the analysis of highly reactive pinacolboronate esters". National Library of Medicine. [Link]

-

Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal. [Link]

-

ScienceDirect. "Recent developments in the medicinal chemistry of single boron atom-containing compounds". Elsevier. [Link]

-

National Institutes of Health. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates". NIH. [Link]

-

ResearchGate. "Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions". ResearchGate. [Link]

-

ResearchGate. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC". ResearchGate. [Link]

-

ResearchGate. "Comparison of reactivity of different boron reagents". ResearchGate. [Link]

-

Wikipedia. "Boronic acid". Wikipedia, The Free Encyclopedia. [Link]

-

ARKAT USA. "Recent progress in the synthesis of pyridinylboronic acids and esters". Arkat USA, Inc. [Link]

Sources

- 1. Tetrahydropyran-4-boronic acid | C5H11BO3 | CID 49761667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Tetrahydropyran-4-boronic acid | 1072952-46-5 | Benchchem [benchchem.com]

- 4. TETRAHYDROPYRAN-4-BORONIC ACID CAS#: 1072952-46-5 [m.chemicalbook.com]

- 5. TETRAHYDROPYRAN-4-BORONIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Tetrahydropyran-4-boronic acid pinacol ester 1131912-76-9 [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. Tetrahydropyran-4-boronic acid pinacol ester 1131912-76-9 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. Page loading... [guidechem.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. tcichemicals.com [tcichemicals.com]

- 18. researchgate.net [researchgate.net]

- 19. ijprajournal.com [ijprajournal.com]

- 20. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 21. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of (Tetrahydro-2H-pyran-4-yl)boronic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendancy of Saturated Heterocycles in Modern Chemistry

In the landscape of contemporary drug discovery and synthetic chemistry, saturated heterocyclic scaffolds have emerged as indispensable building blocks. Their three-dimensional architecture offers a departure from the planar motifs of many traditional aromatic systems, providing new vectors for molecular exploration and improving physicochemical properties such as solubility and metabolic stability. Among these, the tetrahydropyran ring is a privileged structure. When functionalized with a versatile handle like a boronic acid, as in (Tetrahydro-2H-pyran-4-yl)boronic acid, it becomes a powerful tool for introducing this valuable scaffold into complex molecules. This guide provides a comprehensive technical overview of the structural analysis of this key reagent, moving beyond simple data reporting to offer insights into the causality behind the analytical choices and the interpretation of the resulting data.

Foundational Chemical Properties and Structural Attributes

(Tetrahydro-2H-pyran-4-yl)boronic acid is an aliphatic boronic acid, a class of compounds that, while sharing the hallmark reactivity of their aryl counterparts in reactions like the Suzuki-Miyaura coupling, present unique considerations regarding stability and analysis.[1][2]

Structurally, the molecule consists of a saturated six-membered tetrahydropyran (THP) ring with a boronic acid moiety [-B(OH)₂] attached at the 4-position.[3] The boron atom is sp²-hybridized, possessing a trigonal planar geometry and a vacant p-orbital, which imparts its Lewis acidic character.[1] This Lewis acidity is fundamental to its reactivity and its interactions in solution.[4]

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BO₃ | [3] |

| Molecular Weight | 129.95 g/mol | [3] |

| CAS Number | 1072952-46-5 | [3] |

| Appearance | Typically a white to off-white solid | General knowledge |

The Stability Imperative: Handling and Storage Protocols

A critical aspect of working with boronic acids, particularly non-aromatic ones, is understanding their stability profile. Two primary decomposition pathways must be managed to ensure the integrity of the reagent and the reproducibility of experimental results.

Dehydration and Boroxine Formation

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form a six-membered cyclic trimer known as a boroxine.[2][5] This is a reversible equilibrium.

Caption: Reversible formation of a boroxine from boronic acid monomers.

While boroxine formation does not typically impede reactivity in cross-coupling reactions (as the boroxine can hydrolyze back to the active monomer in situ), it can complicate characterization.[2] For instance, NMR spectra may show broadened signals or multiple species, and accurate mass determination can be challenging.

Field Insight: It is often recommended to store boronic acids in a slightly moist state, as the coordination of water can protect against autoxidation.[2] For critical applications requiring precise stoichiometry, it is advisable to analyze a sample shortly after opening or to convert it to a more stable derivative, such as a pinacol ester.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This is a common decomposition pathway, especially under harsh acidic or basic conditions or in the presence of certain transition metals.[5] For (Tetrahydro-2H-pyran-4-yl)boronic acid, this would result in the formation of tetrahydropyran.

Best Practices for Handling:

-

Storage: Store in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is required.

-

Weighing: Handle promptly in the air; avoid prolonged exposure to atmospheric moisture.

-

Reaction Conditions: Use milder bases when possible in cross-coupling reactions and optimize reaction times to minimize decomposition.

Comprehensive Structural Elucidation Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of (Tetrahydro-2H-pyran-4-yl)boronic acid. The following workflow represents a robust, self-validating system for characterization.

Caption: Integrated workflow for the structural analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis for this molecule, providing detailed information about the carbon-hydrogen framework and the local environment of the boron atom.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃).

-

Causality: DMSO-d₆ or Methanol-d₄ are often preferred as they can disrupt the hydrogen bonding that leads to boroxine formation, resulting in sharper spectra.[6] CDCl₃ can also be used, but boroxine formation may be more prevalent.

-

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C, and ¹¹B NMR spectra. DEPT-135 and 2D experiments (e.g., COSY, HSQC) can be run for unambiguous signal assignment.

-

¹¹B NMR: This experiment is crucial for characterizing boronic acids.[7] The chemical shift indicates the coordination state of the boron atom (trigonal vs. tetrahedral).[8]

-

Expected Spectral Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~3.8 - 4.0 | m | Protons on carbons adjacent to the ring oxygen (axial/equatorial). |

| ~1.5 - 1.8 | m | Protons on carbons beta to the ring oxygen (axial/equatorial). | |

| ~1.0 - 1.3 | m | Proton on the carbon bearing the boron atom (methine proton). | |

| Broad singlet | s | -OH protons of the boronic acid group. Exchangeable with D₂O. | |

| ¹³C | ~67 - 69 | Carbons adjacent to the ring oxygen (-CH₂-O-). | |

| ~30 - 35 | Carbons beta to the ring oxygen. | ||

| ~25 - 30 | Carbon bearing the boron atom (-CH-B). Signal may be broad due to quadrupolar relaxation of boron. | ||

| ¹¹B | ~28 - 34 | Broad singlet | Typical range for a trigonal (sp²) alkyl boronic acid or its corresponding boroxine.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information. Electrospray ionization (ESI) is a common technique for boronic acids.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to aid ionization.

-

Infusion: Infuse the sample directly into the ESI source.

-

Data Acquisition: Acquire data in both positive and negative ion modes.

-

Causality: In positive mode, adducts like [M+H]⁺ or [M+Na]⁺ may be observed. In negative mode, the deprotonated molecule [M-H]⁻ or adducts with anions from the solvent may be seen. Boronic acids can exhibit complex behavior in the ESI source.[9]

-

Expected Mass-to-Charge Ratios (m/z):

| Ion | Calculated m/z | Notes |

| [M+H]⁺ | 131.09 | Protonated molecule (less common). |

| [M+Na]⁺ | 153.07 | Sodium adduct. |

| [M-H]⁻ | 129.08 | Deprotonated molecule. |

| [M+HCOO]⁻ | 175.09 | Formate adduct (if formic acid is used). |

Field Insight: Dehydration in the gas phase can lead to the observation of ions corresponding to the boroxine trimer or other oligomeric species, especially at higher concentrations.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. While obtaining suitable crystals can be the rate-limiting step, the resulting data is unparalleled in its detail.[10]

Protocol: Crystallization and Data Collection

-

Crystallization: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the structure using direct methods and refine the atomic positions and thermal parameters.

Expected Structural Features: Based on studies of other boronic acids like n-butylboronic acid, the crystal structure is expected to feature:

-

Hydrogen-Bonded Dimers: Molecules will likely form centrosymmetric dimers through hydrogen bonds between the boronic acid hydroxyl groups.

-

Extended Networks: These dimeric units will further assemble into extended layers or 3D networks through additional hydrogen bonding.

-

Chair Conformation: The tetrahydropyran ring will adopt a stable chair conformation.

Role in Drug Development and Synthetic Applications

The structural features of (Tetrahydro-2H-pyran-4-yl)boronic acid make it a valuable reagent in drug development. Its primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond.[4]

Caption: Suzuki-Miyaura coupling using (Tetrahydro-2H-pyran-4-yl)boronic acid.

This reaction allows for the direct installation of the saturated, non-planar tetrahydropyran motif onto aromatic and heteroaromatic cores, a common strategy for improving the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. The boronic acid functional group itself has been explored in medicinal chemistry for its ability to form reversible covalent bonds with diols, a property leveraged in enzyme inhibitors and sensors.[4]

Conclusion

The structural analysis of (Tetrahydro-2H-pyran-4-yl)boronic acid is a process that requires a synergistic application of multiple analytical techniques. While NMR and MS provide the foundational data for identity and purity, a deep understanding of the inherent stability challenges—namely boroxine formation and protodeboronation—is paramount for accurate interpretation and reliable application. X-ray crystallography, when achievable, offers the ultimate structural confirmation. For the medicinal or synthetic chemist, a thorough characterization of this building block is not merely an academic exercise; it is a prerequisite for reproducible, high-yielding science and the successful development of next-generation therapeutics.

References

-

Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). SciSpace. Retrieved from [Link]

-

Development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol. (n.d.). Retrieved from [Link]

-

17O NMR studies of boronic acids and their derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2025-08-06). Request PDF on ResearchGate. Retrieved from [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009-04-30). Journal of the American Chemical Society. Retrieved from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022-11-18). PubMed. Retrieved from [Link]

-

Tetrahydropyran-4-boronic acid. (n.d.). PubChem. Retrieved from [Link]

- Hall, D. G. (Ed.). (2011).

-

Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. (2008-03-27). AIP Publishing. Retrieved from [Link]

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Retrieved from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. Retrieved from [Link]

-

Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. (2025-08-06). Request PDF on ResearchGate. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

11B NMR Chemical Shifts. (n.d.). SDSU Chemistry. Retrieved from [Link]

-

Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. (n.d.). SciELO México. Retrieved from [Link]

-

Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. (n.d.). PubMed. Retrieved from [Link]

- Production method for tetrahydro-2h-pyran derivative. (2017-10-11). Google Patents.

-

Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... (n.d.). ResearchGate. Retrieved from [Link]

-

Arylboronic acid chemistry under electrospray conditions. (n.d.). PubMed - NIH. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Tetrahydropyran-4-boronic acid | C5H11BO3 | CID 49761667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

Oxan-4-ylboronic acid CAS number and molecular weight

An In-depth Technical Guide to Oxan-4-ylboronic Acid for Advanced Research and Development

Abstract

Oxan-4-ylboronic acid, a saturated heterocyclic organoboron compound, has emerged as a pivotal building block in modern synthetic and medicinal chemistry. Its unique structural motif, featuring a tetrahydropyran ring, offers a valuable scaffold for introducing non-aromatic, polar functionalities into complex molecules. This guide provides a comprehensive overview of Oxan-4-ylboronic acid, detailing its fundamental properties, stability considerations, and core applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.

Core Properties and Identification

Oxan-4-ylboronic acid, systematically named (Tetrahydro-2H-pyran-4-yl)boronic acid, is a white to yellow solid at room temperature.[1] Its fundamental physicochemical properties are summarized below, providing the essential data for laboratory use, including reaction stoichiometry calculations and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1072952-46-5 | [1][2][3] |

| Molecular Formula | C₅H₁₁BO₃ | [1][2] |

| Molecular Weight | 129.95 g/mol | [1][2][3] |

| IUPAC Name | oxan-4-ylboronic acid | [1][2] |

| Synonyms | Tetrahydropyran-4-boronic acid | [1][3] |

| Appearance | White to yellow solid | [1] |

| Boiling Point | 279.7 °C (Predicted) | [3] |

| Density | 1.11 g/cm³ (Predicted) | [3] |

Handling, Storage, and Stability Considerations

The utility of organoboronic acids is intrinsically linked to their stability. While many are air- and moisture-stable, they are susceptible to specific decomposition pathways that researchers must mitigate to ensure experimental reproducibility and efficiency.[4]

Key Decomposition Pathways

-

Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] The reaction is often facilitated in aqueous media and its rate is influenced by pH and the electronic nature of the organic substituent.[5]

-

Oxidation: Boronic acids can undergo oxidative degradation, converting the C-B bond to a C-O bond, yielding the corresponding alcohol. This process can be slow under atmospheric oxygen but is accelerated by stronger oxidants.[5][6]

-

Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[5] This is often a reversible process, but it alters the molecular weight and can complicate reaction stoichiometry if not accounted for.[5]

Recommended Storage and Handling

To minimize degradation, Oxan-4-ylboronic acid should be stored under inert gas in a tightly sealed container. For long-term storage, refrigeration or freezing is recommended, specifically in a freezer at temperatures under -20°C, sealed in a dry environment.[3] When handling the reagent, exposure to ambient air and moisture should be minimized.

Stabilized Boron Reagents

To overcome the inherent instability of certain boronic acids, more robust derivatives are frequently employed in synthesis. These serve as stable precursors that release the active boronic acid in situ under reaction conditions.[7]

-

Boronate Esters: Formed by reacting the boronic acid with a diol, boronate esters are significantly more stable. Pinacol esters are the most common and are known for their high stability against hydrolysis and oxidation.[4][5]

-

Organotrifluoroborates: Potassium trifluoroborate salts (R-BF₃K) are crystalline, free-flowing solids that exhibit enhanced stability. The tetracoordinated boron center minimizes decomposition pathways like protodeboronation, making them excellent reagents for storage and use in cross-coupling reactions.[4]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids. This platform allows for the slow release of the boronic acid under basic conditions, which is particularly advantageous for cross-coupling reactions involving otherwise unstable boronic acids.[7]

Caption: Relationship between Oxan-4-ylboronic acid and its stable derivatives.

The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[8][9] This palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate is celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[4][9]

Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (the oxan-4-yl moiety) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Sources

- 1. americanelements.com [americanelements.com]

- 2. Tetrahydropyran-4-boronic acid | C5H11BO3 | CID 49761667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TETRAHYDROPYRAN-4-BORONIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of Tetrahydropyran-4-boronic acid pinacol ester

An In-depth Technical Guide to Tetrahydropyran-4-boronic acid pinacol ester

Introduction: A Versatile Building Block in Modern Synthesis

Tetrahydropyran-4-boronic acid pinacol ester (CAS No. 1131912-76-9) has emerged as a pivotal reagent in contemporary organic synthesis and medicinal chemistry.[1] Its structure uniquely combines the robust, air-stable pinacol boronate protecting group with the tetrahydropyran (THP) moiety, a saturated heterocyclic scaffold prevalent in numerous natural products and pharmaceuticals. This combination makes it an exceptionally valuable building block for introducing the THP unit into complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.[1][2]

As a Senior Application Scientist, the utility of this reagent cannot be overstated. Its enhanced stability compared to the free boronic acid simplifies handling and purification, while its reactivity profile allows for predictable and high-yielding transformations.[1][3][4] This guide provides an in-depth exploration of its physical and chemical properties, reactivity, synthesis, and applications, with a focus on practical insights for researchers in drug discovery and development.

Physicochemical Properties

The physical state of Tetrahydropyran-4-boronic acid pinacol ester is reported as both a liquid and a solid, which may depend on the specific purity and ambient temperature.[1][5] It is essential to consult the supplier's certificate of analysis for lot-specific data.

Below is the chemical structure of the compound.

Caption: Chemical Structure of the Topic Compound.

Summary of Properties

| Property | Value | Reference(s) |

| CAS Number | 1131912-76-9 | [1][6] |

| Molecular Formula | C₁₁H₂₁BO₃ | [1][6] |

| Molecular Weight | 212.09 g/mol | [1][6] |

| Appearance | Liquid or Solid | [1][5] |

| Purity | ≥ 95-97% (Typical) | [1][5] |

| Storage Temperature | 2-8°C | |

| InChI Key | NLSMOSUUBUCSPL-UHFFFAOYSA-N | |

| SMILES String | CC(C(C)(C)O1)(C)OB1C2CCOCC2 |

Chemical Properties and Reactivity

The chemical utility of this reagent is dominated by the carbon-boron bond. The pinacol ester serves as a robust protecting group for the inherently reactive boronic acid, rendering the compound stable to air, moisture, and chromatography, which is a significant advantage for multi-step synthesis.[3][4]

The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of Tetrahydropyran-4-boronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction.[1][7][8] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds. In this context, the reagent serves as the organoboron partner, coupling with a variety of organic halides or triflates (R-X) in the presence of a palladium catalyst and a base.

The choice of base is critical for the reaction's success. It facilitates the transmetalation step, where the organic group (the tetrahydropyranyl moiety) is transferred from the boron atom to the palladium center.[9] Common bases include potassium carbonate, potassium phosphate, and cesium carbonate.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Stability and Handling

While pinacol esters are significantly more stable than their corresponding boronic acids, they are susceptible to hydrolysis under strongly acidic or basic conditions, which regenerates the free boronic acid.[4][10] This is an equilibrium process and can be a consideration during aqueous workups or certain chromatographic methods.[4][10]

Field Insight: From an application standpoint, the stability of the C-B bond is excellent under standard Suzuki conditions. For storage, the compound should be kept refrigerated at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation over time.

Synthesis

While specific, detailed preparations for this exact compound are proprietary or found within patent literature, a general and highly effective method for synthesizing such alkyl boronic esters is the Miyaura borylation reaction.[9] This involves the palladium-catalyzed cross-coupling of an appropriate halide (e.g., 4-bromotetrahydropyran) with bis(pinacolato)diboron (B₂pin₂).

A plausible synthetic route would involve:

-

Halogenation: Synthesis of a 4-halo-tetrahydropyran precursor.

-

Borylation: Palladium-catalyzed reaction of the 4-halo-tetrahydropyran with B₂pin₂ in the presence of a suitable base (like potassium acetate) and a phosphine ligand.[9]

Applications in Research and Drug Development

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its presence can improve pharmacokinetic properties such as solubility and metabolic stability. Tetrahydropyran-4-boronic acid pinacol ester provides a direct and efficient route to incorporate this valuable motif.

-

Drug Discovery: It serves as a key intermediate in the synthesis of complex molecules, enabling the construction of novel therapeutic agents for various diseases.[1][2] The boron-containing functional group itself is also of increasing interest in drug design, with several FDA-approved boronic acid-containing drugs like Bortezomib.[11]

-

Material Science: The unique chemistry of boron allows for the use of this compound in creating advanced polymers and coatings.[1]

-

Agrochemicals: It is applied in the rational design of new pesticides and herbicides with potentially improved environmental profiles.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the coupling of Tetrahydropyran-4-boronic acid pinacol ester with a generic aryl bromide.

Objective: To synthesize a 4-aryl-tetrahydropyran derivative.

Causality: The choice of a palladium(0) source, a phosphine ligand, and a base are interdependent. The ligand stabilizes the palladium center and modulates its reactivity. The base is crucial for the transmetalation step, and the solvent must be appropriate for the reaction temperature and solubility of all components.

Materials and Reagents:

-

Aryl bromide (1.0 eq)

-

Tetrahydropyran-4-boronic acid pinacol ester (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

1,4-Dioxane/Water (4:1 mixture), degassed

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)

Caption: Experimental Workflow for Suzuki Coupling.

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), Tetrahydropyran-4-boronic acid pinacol ester (1.2 eq), anhydrous potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Inerting: Seal the flask and evacuate the atmosphere, then backfill with argon. Repeat this cycle three times to ensure an inert environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is another crucial step to protect the catalyst.

-

Reaction: Immerse the flask in a preheated oil bath at 90-100°C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine. The aqueous washes remove the inorganic salts (like K₂CO₃) and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 4-aryl-tetrahydropyran product.

Conclusion

Tetrahydropyran-4-boronic acid pinacol ester stands out as a robust and versatile reagent for synthetic chemists. Its stability, predictable reactivity in Suzuki-Miyaura couplings, and its role in introducing the medicinally important tetrahydropyran scaffold make it an indispensable tool. Understanding its core physicochemical properties and handling requirements, as detailed in this guide, is key to leveraging its full potential in the synthesis of novel molecules for pharmaceutical, agrochemical, and materials science applications.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring N-Boc-1,2,5,6-Tetrahydropyridine-4-Boronic Acid Pinacol Ester: Properties and Applications. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester in Modern Drug Discovery. Retrieved from [Link]

-

Large, J. M., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]

-

PubChem. (n.d.). Boric acid, pinacol ester. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 47(4), 1188-1199. Retrieved from [Link]

-

Data in Brief. (2018). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Molecules. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

Molecules. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

ChemRxiv. (2022). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Retrieved from [Link]

-

ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

-

ResearchGate. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydropyran-4-boronic acid, pinacol ester | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Tetrahydropyran-4-boronic Acid: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the THP-Boronic Acid Moiety

In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold, prized for its metabolic stability, favorable physicochemical properties, and its ability to act as a versatile hydrogen bond acceptor. When this valuable structural motif is functionalized with a boronic acid group, it transforms into a powerful and highly sought-after building block: Tetrahydropyran-4-boronic acid. This reagent is particularly instrumental in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex carbon-carbon bonds.[1][2]

The growing interest in boronic acids in drug discovery, spurred by the success of drugs like bortezomib (Velcade®), has further elevated the importance of reagents like Tetrahydropyran-4-boronic acid.[3][4][5][6] These compounds are no longer viewed with toxicity concerns but are now recognized for their unique ability to form reversible covalent bonds with biological targets, opening new avenues for inhibitor design.[5] This guide provides an in-depth analysis of Tetrahydropyran-4-boronic acid, covering its chemical identity, commercial availability, key suppliers, and a detailed protocol for its application in the lab.

Chemical Properties and Identification

Before sourcing any chemical, it is critical to confirm its identity through established chemical identifiers. Tetrahydropyran-4-boronic acid is often sold and used in its more stable form, the pinacol ester, which protects the reactive boronic acid moiety.

| Property | Tetrahydropyran-4-boronic acid | Tetrahydropyran-4-boronic acid pinacol ester |

| CAS Number | 1072952-46-5[7][8] | 1131912-76-9[9][10] |

| Molecular Formula | C₅H₁₁BO₃[7][11] | C₁₁H₂₁BO₃[9][10] |

| Molecular Weight | 129.95 g/mol [7][8] | 212.09 g/mol [9][10] |

| Appearance | Varies (often a solid) | Liquid[9][12] |

| Storage Conditions | Varies, refrigeration typical | 2-8°C[9][13] |

The free boronic acid can be prone to dehydration, forming cyclic trimers (boroxines). The use of the pinacol ester circumvents this stability issue, providing a reagent with a longer shelf-life and more consistent reactivity. For most synthetic applications, particularly Suzuki-Miyaura couplings, the pinacol ester is the preferred starting material.

Commercial Availability and Supplier Analysis

Sourcing high-quality reagents is paramount for reproducible research. Tetrahydropyran-4-boronic acid and its pinacol ester are available from a range of chemical suppliers. However, purity, batch-to-batch consistency, lead times, and documentation can vary significantly.

The following table summarizes prominent suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity before use.

| Supplier | Product Form | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | Pinacol Ester[10][13] | ≥95% | A leading global supplier with extensive documentation (SDS, CoA) readily available online.[10][13] |

| Santa Cruz Biotechnology | Acid & Pinacol Ester[7][14] | Not always specified | Offers both forms; crucial to check CoA for lot-specific purity data.[7] |

| Manchester Organics | Pinacol Ester[15] | 97% | A UK-based supplier specializing in organic building blocks, often with detailed specifications.[15] |

| Alfa Chemistry | Pinacol Ester | ≥97% | An ISO 9001:2015 certified supplier offering various pack sizes.[16] |

| ChemicalBook | Acid & Pinacol Ester | Varies by lister | A directory that connects buyers with various, primarily Asian, manufacturers.[8][17][18] Diligence is required to vet the actual manufacturer. |

Workflow for Sourcing and Qualification

A systematic approach to sourcing ensures that the chosen reagent meets the stringent requirements of drug discovery and development.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of Tetrahydropyran-4-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)–C(sp³) bonds. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and high tolerance for a wide variety of functional groups.[2]

Reaction Mechanism Overview

The catalytic cycle involves three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[19]

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the coupling of Tetrahydropyran-4-boronic acid pinacol ester with an aryl bromide. It is a self-validating system; successful product formation confirms the activity of the catalyst and the quality of the reagents.

Objective: To synthesize 4-phenyltetrahydropyran.

Materials:

-

Bromobenzene (Aryl Halide, 1.0 eq)

-

Tetrahydropyran-4-boronic acid pinacol ester (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (Solvent)

-

Water (Co-solvent)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), Tetrahydropyran-4-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (3.0 eq).

-

Causality: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst. An inert atmosphere (Nitrogen or Argon) is crucial for catalytic turnover. The base is required to activate the boronic ester for transmetalation.[19]

-

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

-

Causality: The mixed solvent system ensures the solubility of both the organic reagents and the inorganic base, facilitating the reaction.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired product.

Safety, Handling, and Storage

Proper handling is essential for safety and for maintaining the integrity of the reagent.

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. The pinacol ester is classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[12] Avoid breathing vapors.[18]

-

Storage: Store the pinacol ester tightly sealed in a cool, dry place, typically at 2-8°C, as recommended by suppliers.[9][13] Protect from moisture, as hydrolysis can degrade the reagent.

Conclusion

Tetrahydropyran-4-boronic acid and its pinacol ester are indispensable tools in the arsenal of the modern medicinal chemist. Their commercial availability from reputable suppliers facilitates their broad application in constructing novel molecular architectures. A thorough understanding of the reagent's properties, coupled with a systematic approach to sourcing and a robust, mechanistically sound protocol for its use in Suzuki-Miyaura coupling, empowers researchers to accelerate their drug discovery programs with confidence and reproducibility.

References

-

Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Bull, J. A., et al. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]

-

Semantic Scholar. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

-

American Elements. tetrahydropyran boronic acid suppliers USA. [Link]

- Google Patents. Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester.

-

D. G. Hall, et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. [Link]

-

PubChem. Tetrahydropyran-4-boronic acid. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]

-

International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

ResearchGate. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

-

Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

Sources

- 1. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. TETRAHYDROPYRAN-4-BORONIC ACID | 1072952-46-5 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Tetrahydropyran-4-boronic acid pinacol ester 1131912-76-9 [sigmaaldrich.com]

- 11. Tetrahydropyran-4-boronic acid | C5H11BO3 | CID 49761667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tetrahydropyran-4-boronic acid pinacol ester 1131912-76-9 [sigmaaldrich.com]

- 13. Tetrahydropyran-4-boronic acid pinacol ester 1131912-76-9 [sigmaaldrich.com]

- 14. scbt.com [scbt.com]

- 15. manchesterorganics.com [manchesterorganics.com]

- 16. tetrahydropyran boronic acid suppliers USA [americanchemicalsuppliers.com]

- 17. TETRAHYDROPYRAN-4-BORONIC ACID CAS#: 1072952-46-5 [m.chemicalbook.com]

- 18. TETRAHYDROPYRAN-4-BORONIC ACID | 1072952-46-5 [amp.chemicalbook.com]

- 19. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of Tetrahydropyran-4-boronic acid

Introduction: The Significance of Tetrahydropyran-4-boronic acid in Modern Drug Discovery

Tetrahydropyran-4-boronic acid (CAS 1072952-46-5) is a versatile saturated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its rigid tetrahydropyran (THP) scaffold offers a desirable alternative to more conformationally flexible linkers, providing a means to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The boronic acid moiety is a key functional group for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and quality control of Tetrahydropyran-4-boronic acid. As a Senior Application Scientist, the emphasis here is not merely on the presentation of data, but on the rationale behind the experimental choices and a thorough interpretation of the spectral features.

Molecular Structure and Key Spectroscopic Features

The molecular structure of Tetrahydropyran-4-boronic acid dictates its characteristic spectroscopic fingerprint. The molecule consists of a saturated six-membered tetrahydropyran ring with a boronic acid group [-B(OH)₂] attached to the C4 position.

Figure 1: 2D structure of Tetrahydropyran-4-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Tetrahydropyran-4-boronic acid, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 2H | -OCH₂ (axial) |

| ~3.2 - 3.4 | m | 2H | -OCH₂ (equatorial) |

| ~1.5 - 1.7 | m | 2H | -CH₂ (axial) |

| ~1.3 - 1.5 | m | 2H | -CH₂ (equatorial) |

| ~0.8 - 1.0 | m | 1H | -CH-B |

| ~4.5 (broad s) | s | 2H | -B(OH)₂ |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of Tetrahydropyran-4-boronic acid is expected to show distinct signals corresponding to the protons of the tetrahydropyran ring and the hydroxyl protons of the boronic acid group. The use of DMSO-d₆ as a solvent is often preferred for boronic acids as it can help to sharpen the typically broad -OH signals. The protons on the THP ring will exhibit complex splitting patterns due to chair-chair interconversion and axial/equatorial relationships. The protons on the carbons adjacent to the oxygen atom (-OCH₂) will be deshielded and appear at a higher chemical shift compared to the other methylene protons. The methine proton attached to the carbon bearing the boronic acid group is expected to be found at the lowest chemical shift among the ring protons. The boronic acid hydroxyl protons often appear as a broad singlet, and their chemical shift can be highly dependent on concentration and the presence of water.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Tetrahydropyran-4-boronic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration, particularly for the broad boronic acid proton signal.

-

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~67 | -OCH₂ |

| ~35 | -CH₂ |

| ~30 (broad) | -CH-B |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon framework. We expect to see three distinct signals for the tetrahydropyran ring carbons. The carbons bonded to the oxygen atom will be the most deshielded. A characteristic feature of boron-bound carbons is the broadening of their NMR signal due to quadrupolar relaxation of the boron nucleus (¹¹B and ¹⁰B), which can sometimes make the -CH-B signal difficult to observe directly.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

-

Acquisition Parameters:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is typically sufficient.

-

¹¹B NMR Spectroscopy

Expected ¹¹B NMR Data (160 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Linewidth | Assignment |

| ~25 - 30 | Broad | Trigonal planar boronic acid |

Expertise & Experience: Interpreting the ¹¹B NMR Spectrum

¹¹B NMR is a crucial technique for characterizing boronic acids.[4][5][6] The chemical shift of the boron nucleus is highly sensitive to its coordination environment. For a trigonal planar boronic acid like Tetrahydropyran-4-boronic acid, a broad signal is expected in the range of 25-30 ppm. The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.

Experimental Protocol: ¹¹B NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.7 mL of DMSO-d₆) may be beneficial.

-

Instrumentation: A 500 MHz NMR spectrometer with a broadband probe tuned to the ¹¹B frequency.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional ¹¹B NMR spectrum.

-

Set the spectral width to cover a range of approximately -50 to 50 ppm.

-

A moderate number of scans (e.g., 256 or 512) is usually sufficient.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected FTIR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (boronic acid) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1380 - 1320 | Strong | B-O stretch |

| 1100 - 1050 | Strong | C-O stretch (ether) |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of Tetrahydropyran-4-boronic acid will be dominated by a very broad and strong absorption band in the high-frequency region (3600-3200 cm⁻¹) corresponding to the O-H stretching vibrations of the boronic acid group. The broadness is due to hydrogen bonding.[7] Strong C-H stretching vibrations from the tetrahydropyran ring will be observed between 2950 and 2850 cm⁻¹. The B-O stretching vibration is a key diagnostic peak and is expected to appear as a strong band around 1350 cm⁻¹.[8] The strong C-O stretching of the ether linkage in the THP ring should be visible in the 1100-1050 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid Tetrahydropyran-4-boronic acid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16 or 32 scans to obtain a high-quality spectrum.

-

Figure 2: Workflow for FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure of a molecule through fragmentation patterns.

Expected Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 131.0871 | [M+H]⁺ (Calculated for C₅H₁₂BO₃⁺: 131.0874) |

| 113.0765 | [M-H₂O+H]⁺ (Loss of water) |

| 85.0648 | [C₅H₉O]⁺ (Loss of B(OH)₂) |

Expertise & Experience: Interpreting the Mass Spectrum

Electrospray ionization (ESI) in positive ion mode is a suitable technique for analyzing Tetrahydropyran-4-boronic acid. The protonated molecule [M+H]⁺ is expected to be the base peak. Boronic acids are known to readily lose water, so a significant peak corresponding to [M-H₂O+H]⁺ is also anticipated. Fragmentation of the C-B bond would lead to the formation of a cation corresponding to the tetrahydropyran ring. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the parent ion and its fragments.[9][10]

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of Tetrahydropyran-4-boronic acid (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

-

Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquisition Parameters:

-

Perform a direct infusion or a short LC run.

-

Set the ESI source to positive ion mode.

-

Acquire full scan mass spectra over a range of m/z 50 to 500.

-

If fragmentation data is desired, perform tandem MS (MS/MS) on the [M+H]⁺ ion.

-

Sources

- 1. americanelements.com [americanelements.com]

- 2. Tetrahydropyran-4-boronicacid | 1072952-46-5 | FT148899 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 10. chromatographyonline.com [chromatographyonline.com]

Discovery and first synthesis of substituted tetrahydropyran boronic acids

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Tetrahydropyran Boronic Acids

Abstract

The confluence of the tetrahydropyran (THP) scaffold, a privileged motif in numerous natural products and pharmaceuticals, with the versatile boronic acid functional group has yielded a class of building blocks with immense potential in modern drug discovery. Substituted tetrahydropyran boronic acids and their corresponding esters serve as key intermediates for constructing complex molecular architectures, enabling precise, three-dimensional diversification through robust cross-coupling chemistry. This guide provides a comprehensive overview of the conceptual discovery and the evolution of synthetic strategies for accessing these valuable compounds. We will explore the foundational syntheses of simple THP boronates and delve into regioselective and stereoselective methods for preparing 2-, 3-, and 4-substituted derivatives. The narrative emphasizes the causality behind experimental choices, from classical organometallic approaches to advanced catalytic methodologies, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Detailed protocols, comparative data, and mechanistic diagrams are provided to create a self-validating and authoritative resource.

Chapter 1: The Strategic Convergence of Privileged Scaffolds

The Tetrahydropyran Moiety: A Staple of Biologically Active Molecules

The tetrahydropyran ring is a recurring structural element in a vast array of natural products and synthetic drugs, earning it the status of a "privileged scaffold."[1] Its prevalence is attributed to a combination of favorable physicochemical properties. The THP ring is a conformationally constrained, non-aromatic heterocycle that can act as a bioisostere for other cyclic systems or present substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets. Furthermore, the ether oxygen can serve as a hydrogen bond acceptor, improving aqueous solubility and modulating pharmacokinetic properties. From the complex macrocycles of amphidinolides to smaller synthetic inhibitors, the THP core is a testament to nature's efficiency in generating structural diversity and biological activity.[2]

The Boronic Acid: A Versatile Linchpin in Chemical Synthesis

Boronic acids and their ester derivatives have transitioned from chemical curiosities to indispensable tools in organic synthesis and medicinal chemistry.[3][4] Their utility is rooted in the unique properties of the boron atom. The vacant p-orbital on the sp²-hybridized boron imparts Lewis acidity, allowing for reversible covalent interactions with diols, a property exploited in sensors and drug delivery systems.[5]

Crucially, organoboronic acids are exceptionally stable, readily handled, and generally possess low toxicity.[6] Their most celebrated application is as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed process allows for the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance, making boronic acids a cornerstone of modern molecular construction.[3]

Synergy and Significance in Drug Discovery

The combination of a substituted tetrahydropyran ring with a boronic acid functional group creates a powerful synthetic intermediate. It allows for the late-stage introduction of complex aryl, heteroaryl, or vinyl groups onto a saturated, sp³-rich scaffold via Suzuki-Miyaura coupling. This strategy is highly convergent and ideal for generating libraries of analogues for structure-activity relationship (SAR) studies, enabling medicinal chemists to rapidly explore chemical space around a core heterocyclic template. The development of robust and stereoselective routes to these building blocks is therefore a critical objective in synthetic chemistry.

Chapter 2: Foundational Syntheses: The Genesis of Tetrahydropyran Boronic Acids

The initial forays into this class of compounds logically focused on the simplest member, the unsubstituted tetrahydropyran boronic acid. The discovery was not a singular event but an extension of well-established organometallic principles to heterocyclic systems. The most direct conceptual approach involves the borylation of a pre-formed tetrahydropyran ring activated for metallation.

First Synthesis of Tetrahydropyran-4-boronic Acid

The synthesis of tetrahydropyran-4-boronic acid[9] and its derivatives can be achieved through a classical Grignard reaction pathway. This involves the formation of a Grignard reagent from a 4-halotetrahydropyran, which is then trapped with a trialkyl borate ester. Subsequent acidic hydrolysis unmasks the boronic acid. This foundational method, while effective, relies on the generation of a potentially unstable organometallic intermediate.

Experimental Protocol 2.1: Synthesis of Tetrahydropyran-4-boronic acid

Disclaimer: This protocol is a representative procedure based on established chemical principles.[10][11] Researchers should consult primary literature and conduct appropriate safety assessments.

Materials:

-

4-Bromotetrahydropyran (1.0 eq)

-